4-(1-Amino-2-methoxyethyl)benzonitrile
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Overview
Description
4-(1-Amino-2-methoxyethyl)benzonitrile is an organic compound with the molecular formula C10H12N2O It is a derivative of benzonitrile, featuring an amino group and a methoxyethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-methoxyethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further functionalization to introduce the amino and methoxyethyl groups . Another method involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .
Industrial Production Methods
Industrial production of benzonitriles typically involves the cyanation of benzene halides, ammoxidation of toluene, or the reaction of benzoic acid with urea . These methods can be adapted to produce this compound by incorporating the necessary functional groups during the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2-methoxyethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino and methoxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride, ionic liquids, and metal catalysts such as Fe3O4-CTAB nanoparticles . Reaction conditions typically involve moderate temperatures and the use of solvents like DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
4-(1-Amino-2-methoxyethyl)benzonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-methoxyethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The amino and methoxyethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(1-Amino-2-methoxyethyl)benzonitrile include:
- 4-Aminobenzonitrile
- 2-(1-Amino-2-methoxyethyl)-4-methoxybenzonitrile
- ®-4-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride
Uniqueness
This compound is unique due to the presence of both amino and methoxyethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
4-(1-amino-2-methoxyethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-13-7-10(12)9-4-2-8(6-11)3-5-9/h2-5,10H,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVAGQAJKRKQLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=C(C=C1)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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